

solanidine CYP2D6 activity vs risperidone metabolism correlation

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Compound Focus: Solanidine

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Correlation Between Solanidine and Risperidone Metabolism

The core relationship is established by measuring specific metabolic ratios. For **solanidine**, this is typically a **Metabolite-to-Solanidine ratio (MR)**, while for risperidone, it is the **9-hydroxyrisperidone-to-risperidone ratio**.

The following table summarizes the key findings from pivotal studies investigating this correlation:

Study Population	Key Metric (Solanidine)	Correlation with Risperidone Metabolism	Statistical Significance	Citation
229 patients on risperidone therapy	Various MRs (M402, M414, M416, M440, M444)	Positive correlation with 9-hydroxyrisperidone-to-risperidone ratio ($\rho > 0.6$)	$P < .0001$ for all MRs [1]	
229 patients on risperidone therapy	M444-to-solanidine MR	Strongest correlation in patients with functional CYP2D6 (activity scores 1-1.5); $\rho = 0.72-0.77$	$P < .0001$ [1]	

Study Population	Key Metric (Solanidine)	Correlation with Risperidone Metabolism	Statistical Significance	Citation
356 healthy Finnish volunteers	Plasma solanidine concentration	1887% higher in genetically poor metabolizers (gPM) vs. normal metabolizers (gNM)	$P = 1.88 \times 10^{-11}$ [2]	
356 healthy Finnish volunteers	Plasma solanidine concentration	74% higher in intermediate metabolizers (gIM) vs. gNM	$P = 6.40 \times 10^{-4}$ [2]	
839 patients with known CYP2D6 genotype	M414-to-solanidine MR	Excellent prediction of CYP2D6 Poor Metabolizer (PM) phenotype	Sensitivity: 0.98; Specificity: 1.00 [3]	

Detailed Experimental Protocols

The robustness of the correlation data stems from rigorous and reproducible experimental methods used across multiple laboratories.

Protocol for Solanidine Metabolite Analysis

This methodology is typically applied to human plasma or serum samples, often obtained from subjects during routine therapeutic drug monitoring (TDM) [1] [3].

- **Sample Preparation:** Plasma/serum samples are prepared using protein precipitation with ice-cold acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis [2] [3].
- **Instrumentation:** Analysis is performed using **Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS)** [1] [2] [3].
- **Chromatography:** Separation is achieved on a C18 reversed-phase column (e.g., Waters Xbridge BEH C18) using a gradient elution with a mixture of ammonium acetate buffer and acetonitrile [3].
- **Mass Spectrometry Detection:** The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, acquiring full-scan data. Data-Dependent MS2 (ddMS2) analysis is used to confirm the identity of **solanidine** and its metabolites based on their accurate mass and characteristic fragmentation patterns (e.g., a major fragment at m/z 98.0967) [1] [3] [4].

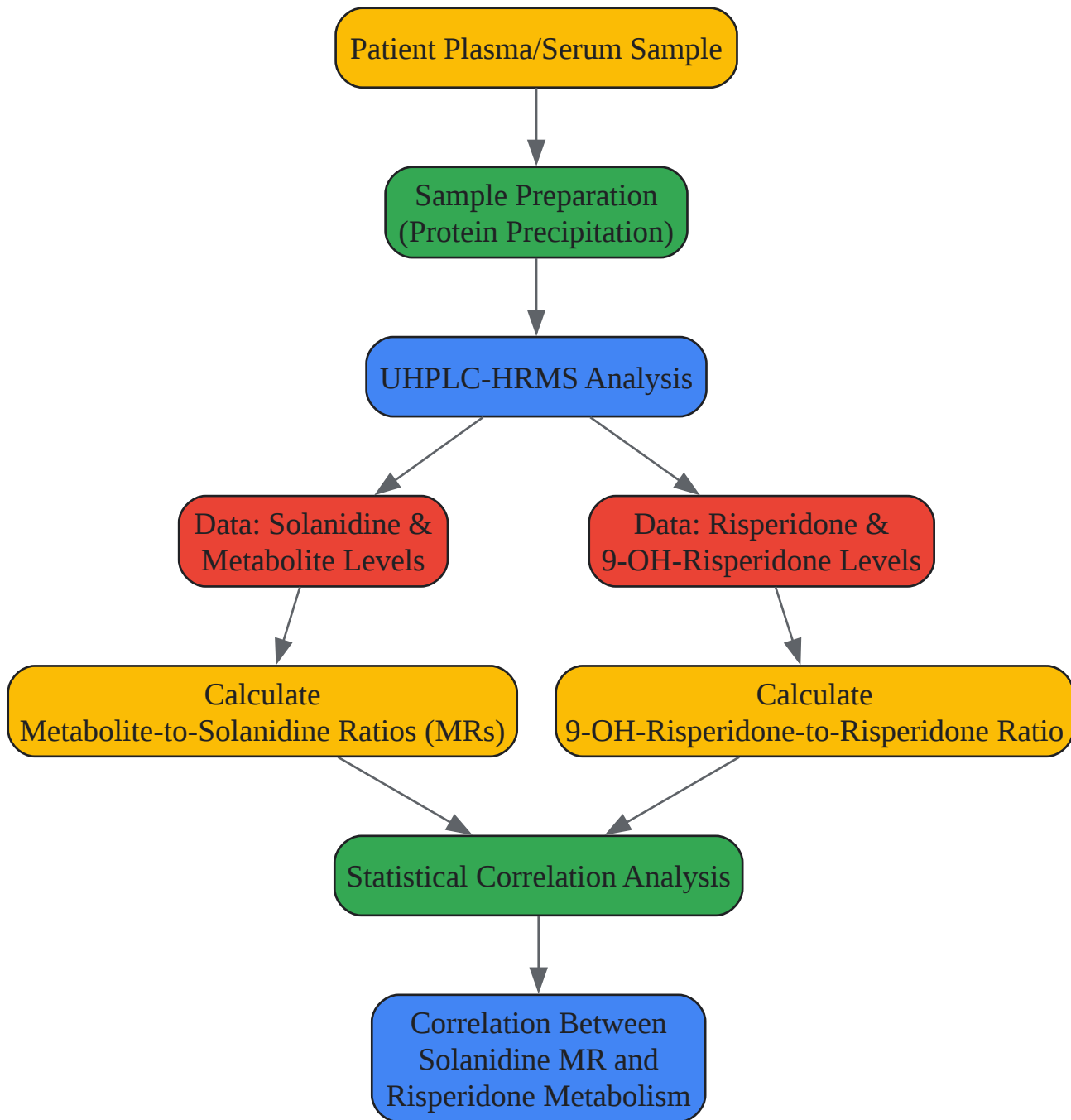
- **Data Processing:** The levels of **solanidine** and its metabolites (e.g., M414, M444) are semi-quantified by reprocessing the full-scan HRMS data files. The critical readout is the calculation of **metabolite-to-solanidine ratios (MRs)** [1] [3].

Protocol for Risperidone Metabolism Analysis

This method runs in parallel or is part of the same TDM panel to assess CYP2D6 activity [1] [5].

- **Sample Source:** Uses the same patient plasma/serum samples as the **solanidine** analysis [1].
- **Analytical Method:** Utilizes the same or a similar **UHPLC-HRMS** platform within a targeted multi-analyte method designed for TDM of psychoactive drugs [3].
- **Key Measurement:** Quantifies the concentrations of risperidone and its major active metabolite, **9-hydroxyrisperidone**.
- **Phenotyping Metric:** The CYP2D6 metabolic activity is determined by calculating the **9-hydroxyrisperidone-to-risperidone ratio** in the patient's sample [1] [5] [6].

The experimental workflow from sample collection to data analysis is visualized below.



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Key Mechanisms and Clinical Implications

The correlation is driven by a shared metabolic pathway and has concrete applications in personalized medicine.

- **Shared Metabolic Pathway:** Both **solanidine** and risperidone are primarily metabolized by the CYP2D6 enzyme. The efficiency of this enzyme determines how quickly an individual converts **solanidine** into its metabolites and risperidone into 9-hydroxyrisperidone. This shared pathway is the basis for using **solanidine** MRs as a proxy for CYP2D6 activity [2] [7] [4].
- **Overcoming Limitations of Genotyping:** CYP2D6 genotyping does not capture variability caused by non-genetic factors like drug-drug interactions. **Solanidine** phenotyping provides a real-world, functional measure of CYP2D6 activity at the time of testing, complementing genetic data [2] [3].
- **Identifying Poor Metabolizers:** The **M414-to-solanidine ratio** has been validated as an excellent predictor of the CYP2D6 Poor Metabolizer (PM) phenotype. This is crucial for preventing adverse drug reactions in PMs, as they are at high risk of toxicity from standard doses of CYP2D6-metabolized drugs like risperidone [3].

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